13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
CAS No.: 1043567-32-3
Cat. No.: VC20824003
Molecular Formula: C48H29O4P
Molecular Weight: 700.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1043567-32-3 |
|---|---|
| Molecular Formula | C48H29O4P |
| Molecular Weight | 700.7 g/mol |
| IUPAC Name | 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
| Standard InChI | InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50) |
| Standard InChI Key | BVICVEIKBNVROI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O |
Introduction
The compound 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organophosphorus compound characterized by its intricate polycyclic structure, which includes multiple aromatic rings and oxygen functionalities. This compound is notable for its potential applications in various scientific fields, including materials science and organic chemistry.
Synthesis Methods
The synthesis of this compound typically involves advanced organic chemistry techniques, including reactions with phosphorus and phenanthrene derivatives. The process may require controlled conditions such as inert atmospheres and specific temperatures to prevent degradation or unwanted side reactions. Catalysts might be used to facilitate certain steps.
| Synthesis Step | Description |
|---|---|
| Starting Materials | Phosphorus and phenanthrene derivatives |
| Reaction Conditions | Controlled temperatures, inert atmospheres |
| Catalysts | May be necessary for specific reactions |
Chemical Reactions and Mechanisms
This compound can undergo various chemical reactions typical of organophosphorus compounds. These reactions are often conducted under controlled conditions to ensure selectivity and yield. Solvents such as dichloromethane or acetonitrile may be used depending on the reaction type.
| Reaction Type | Solvents |
|---|---|
| Organic Reactions | Dichloromethane, Acetonitrile |
Potential Applications
The potential applications of this compound are being explored in various fields, including materials science and organic chemistry. Its unique structure suggests potential uses in areas requiring complex molecular frameworks.
| Application Area | Description |
|---|---|
| Materials Science | Complex molecular frameworks |
| Organic Chemistry | Advanced synthesis techniques |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume